(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid

GABA research glutamate decarboxylase inhibition enantiomer pharmacology

Procuring enantiopure D-allylglycine with a reliable protecting group strategy is challenging; racemic or L-configured material compromises stereochemical integrity and biological activity. Cbz-D-Allylglycine (CAS 127474-54-8) delivers the single (R)-enantiomer with orthogonal Cbz protection, enabling chemoselective deprotection. Key advantages: • Enantiopure D-allylglycine core (≥97% purity) for chiral NMDA receptor ligands and D-peptide macrocycles. • Orthogonal Cbz group stable to TFA and piperidine, removable by hydrogenolysis while preserving the terminal olefin. • Terminal olefin enables RCM macrocyclization and cyclopropanation for conformationally constrained scaffolds. Shipped globally from stock under ambient conditions.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
CAS No. 127474-54-8
Cat. No. B138658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid
CAS127474-54-8
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESC=CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C13H15NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,14,17)(H,15,16)/t11-/m1/s1
InChIKeyDGEZDWGCGXHLEW-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-D-Allylglycine: Chiral Building Block Overview


(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid (CAS 127474-54-8), also designated Cbz-D-allylglycine or Z-D-Gly(Allyl)-OH, is a protected non-proteinogenic amino acid comprising a D-configured allylglycine core bearing an N-terminal benzyloxycarbonyl (Cbz/Z) protecting group [1]. With molecular formula C₁₃H₁₅NO₄ and a molecular weight of 249.26 g/mol, it is commercially supplied at ≥97% chemical purity as a white to off-white solid . The compound possesses a single defined stereocenter (R-configuration at C2), a terminal olefin for metathesis chemistry, and an acid-labile Cbz group orthogonal to Fmoc and Boc protection strategies, making it a versatile chiral building block for peptidomimetic and macrocyclic compound synthesis .

Use Chiral pool entry for enantiopure D-amino acid pharmacophore construction
Workflow Solution-phase peptide synthesis, ring-closing metathesis, orthogonal deprotection sequences
Form Acid-labile Cbz-protected single enantiomer; terminal olefin handle preserved

Why Substitution with Enantiomers or Alternative Derivatives Fails


Cbz-D-allylglycine is not interchangeable with its L-enantiomer (Cbz-L-allylglycine, CAS 78553-51-2) because the two stereoisomers exhibit fundamentally divergent biological activities: L-allylglycine acts as a glutamate decarboxylase (GAD) inhibitor and convulsant, while D-allylglycine displays markedly reduced GAD inhibition in vivo [1]. The racemic Cbz-DL-allylglycine (CAS 133773-64-5) likewise cannot substitute where enantiopure D-material is required for synthesizing single-enantiomer NMDA receptor ligands or D-peptide macrocycles [2]. Alternative protecting groups such as Boc (Boc-D-allylglycine, CAS 170899-08-8) and Fmoc (Fmoc-D-allylglycine, CAS 170642-28-1) provide distinct orthogonality profiles: Cbz is preferentially removed by catalytic hydrogenolysis or enzymatic cleavage rather than acid (Boc) or base (Fmoc), enabling chemoselective deprotection sequences in complex synthetic routes where the allyl moiety must be preserved [3]. Substitution without rigorous comparator-matched validation therefore risks stereochemical mismatch, protecting group incompatibility, or loss of the terminal olefin during deprotection.

L-enantiomer
Markedly higher in vivo GAD inhibition and convulsant activity; stereochemical-receptor mismatch for D-targeted studies
Boc / Fmoc analogs
Acid or base deprotection may risk olefin integrity or clash with other sensitive groups; Cbz orthogonality profile differs
Racemate
Cannot substitute where enantiopure D-material is required for single-enantiomer NMDA ligands or D-peptide macrocycles

Quantitative Differentiation Against Closest Analogs


Enantiomer-Dependent Convulsant Potency and GAD Inhibition

The D-enantiomer core of Cbz-D-allylglycine exhibits significantly weaker convulsant activity in mice compared to its L-counterpart. In a direct head-to-head study, both D- and L-allylglycine induced convulsions, but the dose of D-allylglycine required was substantially higher than that of the L-isomer [1]. In vitro, both isomers inhibited brain glutamate decarboxylase (GAD) to approximately the same extent; however, in vivo L-allylglycine inhibited GAD more strongly than the D-isomer, a difference attributed to slower blood–brain barrier penetration of the D-enantiomer [1]. Consequently, D-allylglycine is explicitly recommended as a negative control supplement versus L-allylglycine in GABA research . This functional differentiation means that procurement of the enantiopure D-form (as Cbz-D-allylglycine) is mandatory for any study where the stereochemical identity of the allylglycine residue directly determines the pharmacological readout.

Enantiomer convulsant potency
Head-to-head
D-allylglycine requires a substantially higher dose than L-allylglycine to induce convulsions; weaker in vivo GAD inhibition
Supports D-enantiomer as attenuated negative control
Mouse convulsion model; ex vivo brain GAD assay
GABA research glutamate decarboxylase inhibition enantiomer pharmacology D-allylglycine control

Enantioselective Enzymatic Resolution at 50% Conversion

A lyophilized whole-cell preparation of Arthrobacter sp. strains (7C1) grown on Cbz-Glu or Cbz-Gly cleaves the N-benzyloxycarbonyl group from Cbz-amino acids with complete enantioselectivity for L-amino derivatives [1]. When Cbz-DL-allylglycine was incubated under optimized preparative conditions, hydrolysis stopped precisely at 50% conversion, consistent with exclusive deprotection of the L-enantiomer and quantitative retention of the intact Cbz-D-allylglycine [2]. This enzymatic method thus delivers Cbz-D-allylglycine in high yield and high optical purity directly from the racemate, offering a greener, chemoselective alternative to catalytic hydrogenolysis—which would non-enantioselectively remove the Cbz group from both enantiomers and could simultaneously reduce the terminal olefin [1].

Enzymatic resolution endpoint
Method context
Cbz-DL-allylglycine hydrolysis stops at exactly 50% conversion, leaving Cbz-D-allylglycine intact with >99% ee
Validated benchmark for optical purity from racemate
Arthrobacter sp. whole cells; preparative scale
enzymatic deprotection Cbz removal kinetic resolution Arthrobacter sp. enantioselective hydrolysis

Protecting Group Orthogonality and Olefin Preservation

The Cbz protecting group is orthogonal to both Fmoc (base-labile) and Boc (acid-labile), and it is most commonly employed in solution-phase peptide synthesis rather than solid-phase methods dominated by Fmoc/Boc strategies . Critically, Cbz is removable by catalytic hydrogenolysis (H₂/Pd-C), a neutral condition that leaves the terminal allyl olefin intact—a requirement for subsequent ring-closing metathesis (RCM) or cross-metathesis steps that are central to many D-allylglycine applications [1]. In contrast, acidic Boc deprotection (TFA) and basic Fmoc deprotection (piperidine) are fully compatible with the olefin but are non-orthogonal when other acid- or base-sensitive functionalities are present in the target molecule. A published stereoselective synthesis of meso-2,6-diaminopimelic acid exemplifies this orthogonality: N-Boc-D-allylglycine and N-Cbz-L-allylglycine were used as complementary, differentially protected building blocks in the same sequence [2].

Protecting group orthogonality
Class-level
Cbz stable to TFA and piperidine; removed by H2/Pd-C with olefin preservation, unlike Boc or Fmoc alternatives
Obligatory for chemoselective deprotection with allyl retention
Qualitative orthogonality matrix; solution-phase context
protecting group orthogonality Cbz vs Fmoc Cbz vs Boc solution-phase peptide synthesis olefin metathesis compatibility

D-Allylglycine as NMDA Receptor Ligand Precursor

Protected D-allylglycine served as the critical chiral pool starting material for the synthesis of four D-2-amino-4,5-methano-adipate diastereoisomers evaluated at the NMDA receptor [1]. The synthesis employed a rhodium acetate dimer-catalyzed addition of ethyl diazoacetate to protected D-allylglycine (17) as the key stereodetermining step. Of the four diastereoisomers obtained, three (D-CAA B, C, and D) exhibited agonist properties at the NMDA site, while the fourth (D-CAA A, (2R,4R,5R)) was characterized as an atypical NMDA-site antagonist [1]. Receptor binding was quantified using L-[³H]glutamate displacement, and functional activity was assessed via [³H]TCP binding modulation; selectivity over non-NMDA receptors was confirmed using [³H]kainate and [³H]AMPA binding assays [1]. This demonstrates that the D-configuration of the allylglycine starting material is essential for accessing the D-amino acid-containing pharmacophore space of glutamate receptor modulators.

NMDA ligand precursor
Head-to-head
Four diastereoisomers from D-allylglycine diverge: three as NMDA-site agonists, one as atypical antagonist
D-configuration essential for D-amino acid pharmacophore access
Rat cortical binding; [3H]glutamate displacement
NMDA receptor glutamate receptor ligands D-2-amino-4,5-methano-adipate agonist/antagonist differentiation medicinal chemistry

Ring-Closing Metathesis for Grb2 SH2 Macrocycles

C-terminal allylglycine amides, prepared from commercially available L- and D-allylglycines and suitable amines, were employed as key substrates for ring-closing metathesis (RCM) in the synthesis of novel Grb2 SH2 domain-binding macrocycles [1]. The D-allylglycine-derived building blocks enabled macrocyclization while maintaining functionality at the ring juncture—a critical design feature since RCM insertion of allylglycines can displace residues essential for biological activity [1]. This methodology produced macrocyclic peptide mimetics with affinity for the Grb2 SH2 domain, a validated anticancer target. The use of enantiopure D-allylglycine, as opposed to the racemate or L-form, was essential to achieve the desired stereochemical presentation of the macrocycle's pharmacophoric elements [1].

RCM macrocyclization
Cross-study
D-allylglycine amides successfully undergo ring-closing metathesis to form Grb2 SH2 domain-binding macrocycles
Enantiopure material ensures correct macrocycle stereochemistry
Grubbs catalyst; solid-phase then RCM
ring-closing metathesis Grb2 SH2 domain macrocyclic peptides peptidomimetics D-allylglycine amides

Stereochemical Integrity in Nisin Dicarba Analog Synthesis

Cbz-D-allylglycine has been utilised as a building block in the solid-phase synthesis of nisin AB dicarba analogs, where the allyl side chain participates in ring-closing metathesis to form metabolically stable dicarba bridges replacing native thioether linkages [1]. In a comparative lipid II binding assay, the native Dhb2/Dha5 AB-fragment mimic retained full activity, whereas the Ala2/Ala5 AB-mimic showed reduced binding, demonstrating that the structural identity of each residue—including stereochemistry at the α-carbon—directly impacts target engagement . Although the D-allylglycine residue is not itself part of the pharmacophore in this specific study, the correct stereochemistry at every position is essential for proper macrocycle conformation and biological activity, underscoring the need for enantiopure Cbz-D-allylglycine in lantibiotic engineering.

Nisin dicarba analog synthesis
Supporting
Used for solid-phase synthesis of metabolically stable dicarba bridges; conformation impacts lipid II binding
Stereochemical integrity required for lantibiotic engineering
Lipid II binding assay; data to verify
nisin analogs lantibiotics dicarba bridge lipid II binding ring-closing metathesis antimicrobial peptides

Procurement-Relevant Application Scenarios


Negative Control in GABA Neuropharmacology

When designing experiments to validate L-allylglycine-mediated glutamate decarboxylase (GAD) inhibition, Cbz-D-allylglycine provides the enantiopure D-allylglycine core after Cbz deprotection. The D-enantiomer exhibits attenuated in vivo GAD inhibition and higher convulsant threshold compared to the L-form [1], making it the appropriate negative control. The Cbz protecting group facilitates chromatographic purification and storage stability prior to deprotection.

Chiral Pool for NMDA Receptor Ligand Discovery

Medicinal chemistry programs targeting subtype-selective NMDA receptor modulators can employ Cbz-D-allylglycine as the enantiopure precursor for D-2-amino-4,5-methano-adipate scaffolds. As demonstrated by Pellicciari et al., rhodium-catalyzed cyclopropanation of the protected D-allylglycine delivers diastereomeric products displaying agonist or antagonist pharmacology at the NMDA receptor glycine site [2]. Procurement of the single enantiomer is mandatory to access the D-amino acid pharmacophore space.

Orthogonal Building Block in Peptide Synthesis

In convergent synthetic routes requiring differential protection of multiple amino groups, Cbz-D-allylglycine offers orthogonality to both Boc and Fmoc protection. The Cbz group withstands TFA-mediated Boc removal and piperidine-mediated Fmoc removal, yet is cleanly removed by catalytic hydrogenolysis under conditions that preserve the terminal olefin [3]. This orthogonality is essential for constructing complex D-amino acid-containing peptides such as selectively protected meso-diaminopimelic acid derivatives [4].

Macrocyclic Peptidomimetics via Ring-Closing Metathesis

The terminal olefin of Cbz-D-allylglycine serves as a metathesis handle for constructing conformationally constrained macrocycles. In Grb2 SH2 domain-binding antagonist development, D-allylglycine-derived amides participate in RCM to generate macrocyclic scaffolds with defined stereochemistry [5]. The Cbz group can be retained during RCM and removed afterward, enabling sequential deprotection and further functionalization.

Application
Selection Property
Validation Focus
GABA pharmacology negative control
Enantiomer-specific attenuation
In vivo GAD inhibition comparison vs. L-form
NMDA receptor ligand discovery
D-amino acid pharmacophore entry
Cyclopropanation and NMDA-site binding context
Orthogonal peptide synthesis
Cbz vs. Boc/Fmoc orthogonality
Chemoselective deprotection with olefin preservation
Macrocyclic peptidomimetics
Terminal olefin for ring-closing metathesis
Stereochemistry-dependent macrocycle geometry

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